(Butan-2-yl)(2-phenylethyl)amine hydrochloride

Description

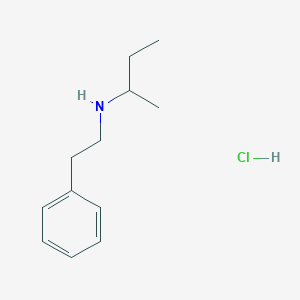

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenylethyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-3-11(2)13-10-9-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMXKABBVLAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(2-phenylethyl)amine hydrochloride typically involves the reaction of butan-2-amine with 2-phenylethylamine in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Moderate temperatures (around 25-30°C) are maintained to ensure optimal reaction rates.

Solvent: Common solvents used include ethanol or methanol to facilitate the reaction.

Catalysts: Acidic catalysts like hydrochloric acid are used to promote the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.

Purification: The product is purified using techniques such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(2-phenylethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(Butan-2-yl)(2-phenylethyl)amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic applications, including its effects on neurotransmitter systems.

Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(2-phenylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to:

Bind to Receptors: The compound can bind to various receptors, including adrenergic and dopaminergic receptors.

Modulate Neurotransmitter Release: It can influence the release of neurotransmitters such as dopamine and norepinephrine, affecting neuronal signaling.

Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Aromatic Substitution : Electron-withdrawing groups (e.g., chlorine in ) or methoxy groups (e.g., ) modulate electronic effects, influencing receptor binding or stability.

- Chain Length : Longer alkyl chains (e.g., 3-phenylbutyl in ) may alter solubility and metabolic pathways.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Evidence from SAR studies on 2-phenylethylamine derivatives (e.g., ) highlights that alkyl chain length and substituent positioning significantly affect biological activity. For instance:

- Sigma-1 Receptor Affinity : Derivatives with propyl or 3-methylbutyl groups on the 1-position of 2-phenylethylamine exhibit potent sigma-1 receptor binding, suggesting that the target compound’s sec-butyl group may similarly influence receptor interactions .

- Stereochemical Effects : Enantiomers of butan-2-yl esters (e.g., EFETOV-S-S-5 vs. EFETOV-S-5 in ) show varying efficacy as pheromones, implying that chirality could modulate the biological activity of the target compound.

Biological Activity

(Butan-2-yl)(2-phenylethyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

This compound is a substituted amine that serves as a building block in organic synthesis. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Receptor Binding : The compound binds to adrenergic and dopaminergic receptors, influencing neurotransmitter release and neuronal signaling.

- Neurotransmitter Modulation : It has been shown to modulate the release of dopamine and norepinephrine, which may affect mood and cognitive functions.

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels in the brain.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal properties, although specific data on this compound is limited.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating conditions such as depression and anxiety .

-

Case Studies :

- A study evaluated the effects of phenethylamines, including derivatives similar to this compound, showing significant increases in attention and activity in animal models .

- Another investigation highlighted the potential for these compounds to relieve depressive symptoms, indicating their relevance in neuropharmacology .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (1-Phenylpropan-2-yl)(prop-2-yn-1-yl)amine hydrochloride | Moderate neuropharmacological effects | Receptor binding and neurotransmitter modulation |

| N-(2-Phenylethyl)-2-propen-1-amine hydrochloride | Antidepressant properties | Similar receptor interactions as this compound |

Research Findings

Recent studies have focused on synthesizing derivatives of phenethylamines and assessing their biological activities. These investigations have revealed that structural modifications can significantly influence the pharmacological profile of these compounds.

Notable Findings:

- Antibacterial Activity : Compounds structurally related to this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria .

- Antifungal Activity : Some derivatives demonstrated antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Candida albicans .

- Neuroprotective Effects : Research suggests that certain phenethylamines may exert neuroprotective effects by modulating oxidative stress pathways, although specific studies on this compound are still needed .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3, Rf ~0.5).

- Purify via recrystallization in ethanol/diethyl ether (yield: 65–80%, purity >95% by HPLC) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

Primary Methods :

- ¹H/¹³C NMR : Key peaks include δ 1.0–1.2 (butan-2-yl CH₃), δ 2.5–3.0 (N-CH₂), and δ 7.2–7.4 (aromatic protons). Compare with reference spectra for structural validation .

- HPLC : Use a C18 column (mobile phase: 70% acetonitrile/30% 0.1% trifluoroacetic acid), retention time ~8.2 min .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₁₂H₁₈NCl).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.